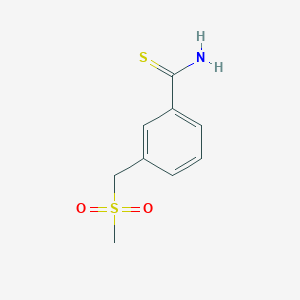![molecular formula C14H19N B13226676 6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13226676.png)
6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo structure imparts specific chemical properties that make it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure. For instance, a [2+2] cycloaddition reaction can be employed to construct the bicyclic framework .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Photochemical methods and catalytic processes are often utilized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups such as azides or halides .
Wissenschaftliche Forschungsanwendungen
6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-HIV agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-1-azabicyclo[3.2.0]heptane: Similar bicyclic structure with an oxygen atom in the ring.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and structure.
Sulbactam: A bicyclic compound used as a β-lactamase inhibitor in combination with antibiotics.
Uniqueness
6-(4-Ethylphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific substitution pattern and the presence of the ethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H19N |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
6-(4-ethylphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C14H19N/c1-2-10-3-5-11(6-4-10)13-7-12-8-15-9-14(12)13/h3-6,12-15H,2,7-9H2,1H3 |
InChI-Schlüssel |
YELQMFPUUOELEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2CC3C2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





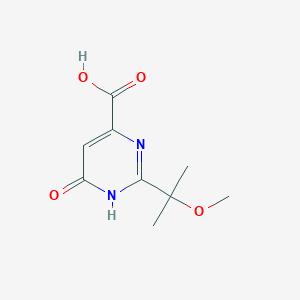
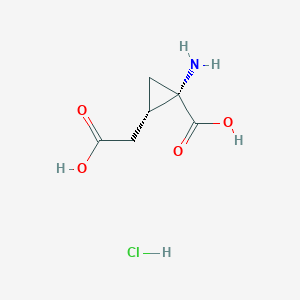
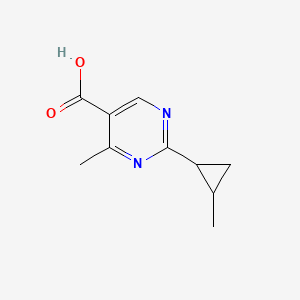
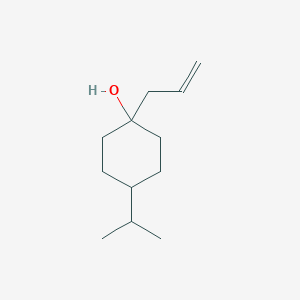
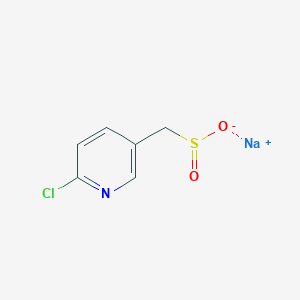
![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)

![3-[(Pentylamino)methyl]phenol](/img/structure/B13226650.png)
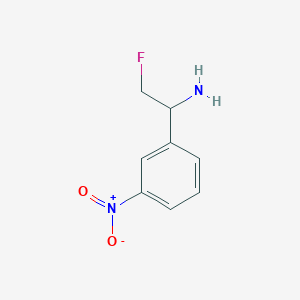
![1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13226666.png)
